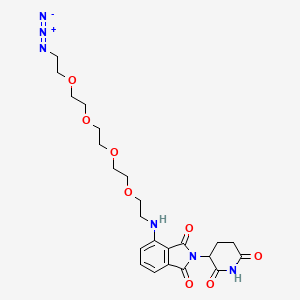

Pomalidomide-PEG4-Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pomalidomide-PEG4-Azide (PP-Azide) is a novel compound synthesized by the combination of pomalidomide, polyethylene glycol (PEG) and azide. This compound has a wide range of applications in scientific research, such as in vivo and in vitro studies, due to its unique properties.

Applications De Recherche Scientifique

Targeted Protein Degradation

Pomalidomide-PEG4-Azide: is a crucial building block in the development of PROTACs (proteolysis-targeting chimeras) technology . This technology harnesses the cell’s own degradation machinery to selectively degrade disease-related proteins. The compound’s ability to bind to the Cereblon (CRBN) E3 ligase makes it an essential component for creating molecules that can target and destroy specific proteins within the cell.

Click Chemistry Applications

The azide functional group in Pomalidomide-PEG4-Azide allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in bioconjugation, the process of joining two molecules, typically a small molecule and a biomolecule, which is fundamental in the design of diagnostic agents and drugs.

Synthesis of Molecular Glues

Molecular glues are small molecules that can induce protein-protein interactions, leading to the degradation of specific proteinsPomalidomide-PEG4-Azide serves as a template for the synthesis of these molecular glues, which are increasingly being explored for their therapeutic potential in various diseases .

Development of Cancer Therapeutics

The compound’s role in targeted protein degradation positions it as a valuable tool in cancer research. By degrading oncogenic proteins, Pomalidomide-PEG4-Azide -based PROTACs can be designed to combat cancer cells’ growth and survival .

Research in Immunomodulation

Pomalidomide: is known for its immunomodulatory effects. When linked with PEG4-Azide, it opens up possibilities for creating new compounds that can modulate the immune system, potentially leading to new treatments for autoimmune diseases and enhancing cancer immunotherapies .

Drug Discovery and Design

The versatility of Pomalidomide-PEG4-Azide in click chemistry and its role as a building block for PROTACs make it an invaluable asset in drug discovery and design. It enables the rapid synthesis of a variety of compounds that can be screened for their therapeutic efficacy, accelerating the drug development process .

Mécanisme D'action

Target of Action

Pomalidomide-PEG4-Azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based Cereblon (CRBN) ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .

Mode of Action

Pomalidomide-PEG4-Azide, as a part of the PROTAC (proteolysis-targeting chimeras) technology, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Biochemical Pathways

The primary biochemical pathway affected by Pomalidomide-PEG4-Azide is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By recruiting the E3 ligase to the target protein, Pomalidomide-PEG4-Azide facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of Pomalidomide-PEG4-Azide’s action is the selective degradation of target proteins. This can lead to a variety of cellular effects depending on the specific target protein being degraded .

Action Environment

The action of Pomalidomide-PEG4-Azide can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) could be affected by the presence of copper ions in the environment . .

Propriétés

IUPAC Name |

4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O8/c24-28-26-7-9-35-11-13-37-15-14-36-12-10-34-8-6-25-17-3-1-2-16-20(17)23(33)29(22(16)32)18-4-5-19(30)27-21(18)31/h1-3,18,25H,4-15H2,(H,27,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHKJRVPSDESLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-PEG4-Azide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)

![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2743602.png)

![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)

![Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate](/img/structure/B2743613.png)